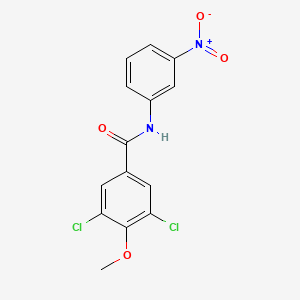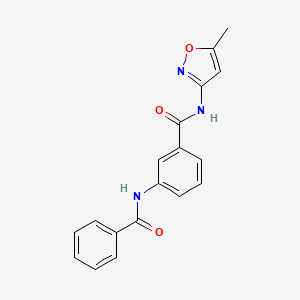
N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea and related compounds involves directed lithiation and subsequent reactions with electrophiles to yield substituted products. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes lithiation followed by reactions with electrophiles, although side-products can occur due to lithiation on the methyl groups of the urea unit (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea has been studied extensively. For instance, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea exhibits a complex crystal structure with five symmetry-independent molecules, demonstrating the intricate solid-state structures that simple molecules can form (Kumar et al., 2000).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea derivatives involve various functional groups and their interactions. For example, the protecting group di-(4-methoxyphenyl)methyl facilitates the synthesis of urethanes and uridines, with efficient removal by specific reagents (AbuSbeih, Bleasdale, Golding, & Kitson, 1992).
Physical Properties Analysis
The physical properties, such as crystal growth and nonlinear optical (NLO) properties, of compounds related to N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea have been investigated. For instance, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a novel organic NLO material, exhibits significant SHG efficiency, indicating the potential for N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea derivatives in NLO applications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Chemical Properties Analysis
The chemical properties of N-(4-methoxyphenyl)-N'-(3-methylphenyl)urea derivatives can be characterized by various spectroscopic methods. FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability studies provide insights into the stability, electronic properties, and NLO potential of these compounds (Mary et al., 2014).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-3-5-13(10-11)17-15(18)16-12-6-8-14(19-2)9-7-12/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLJPASMOPWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)



![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)